2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The common approach for the synthesis of heterocycles with pyrano[2,3-d]pyrimidine nucleus generally involves multicomponent reactions of barbituric acid, malononitrile, and aryl aldehydes in the presence of a base .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines and their derivatives can be analyzed using various techniques such as IR spectroscopy, high-performance liquid chromatography, and liquid chromatography–mass spectrometry .Chemical Reactions Analysis
The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and their derivatives can be analyzed using various techniques such as thermogravimetry and differential scanning calorimetry .Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have highlighted methods for synthesizing derivatives of pyrimidine, a compound closely related to 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine, focusing on their crystal structures and biological properties. For instance, novel 5-hydroxymethylpyrimidines with variations at the 4-position were synthesized, characterized by spectroscopic analysis, and evaluated for cytotoxic properties against various cell lines. These compounds showed that derivatives with benzylsulfanyl groups generally possess moderate anticancer properties, suggesting a potential avenue for developing novel chemotherapeutic agents (Stolarczyk et al., 2021).
Biological Activities
The biological activities of synthesized pyrimidine derivatives have been extensively studied, with a focus on their potential as chemotherapeutic agents. One study conducted vibrational spectroscopic and molecular docking analyses on a derivative, revealing insights into its potential interactions with biological targets. The compound exhibited several sites for electrophilic attack, suggesting its utility in designing targeted therapies (Haress et al., 2015).
Additionally, the antimicrobial properties of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives were evaluated, indicating a significant effect on the growth of multidrug-resistant bacteria. This suggests a promising role for these compounds in combating bacterial resistance, a growing concern in global health (Patrick-Armand et al., 2021).
Safety And Hazards
As for the safety and hazards, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-13-8-5-9-14(13)17-15(16-11)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXONWKMUNSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine |
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